molecular formula C23H18ClN3OS B2758996 3-chloro-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]-1-benzothiophene-2-carboxamide CAS No. 325479-59-2

3-chloro-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]-1-benzothiophene-2-carboxamide

Cat. No. B2758996
CAS RN: 325479-59-2
M. Wt: 419.93
InChI Key: WFXJMXWPLKDRBT-RQZHXJHFSA-N
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Description

3-chloro-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]-1-benzothiophene-2-carboxamide is a useful research compound. Its molecular formula is C23H18ClN3OS and its molecular weight is 419.93. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Chemical Reactions

  • Cycloaddition Reactions : The study of phosphorus compounds with unusual coordination includes cycloaddition reactions of diazo compounds, leading to the formation of diazaphospholes, which undergo various transformations including isomerization and silyl group shifts. This research highlights the synthetic flexibility and reactivity of diazo compounds in creating complex structures (Schnurr & Regitz, 1988).

  • Labeling Techniques : A method for 14C-labeling of N-(7-chloro-1- methyl-2-oxo-5-phenyl-2,3-dihydro-1Hbenzo[ e][1,4]diazepin-3-yl)thiophene-2-carboxamide as a CCK-A antagonist was developed, showcasing the importance of specific labeling techniques in the study of bioactive compounds (Saemian, Shirvani, & Javaheri, 2012).

  • Heterocyclic Synthesis : The synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity toward various nitrogen nucleophiles to yield a diverse array of heterocyclic compounds demonstrates the potential of these chemical frameworks in drug development and other applications (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

  • Photocyclization to Novel Heterocycles : Research into photocyclization of 3-chloro-N-phenylbenzo[b]thiophene-2-carboxamide afforded novel heterocyclic ring systems, illustrating the utility of photocyclization reactions in the synthesis of complex molecular architectures (Mckenney & Castle, 1987).

Biologically Active Derivatives

  • Antibacterial and Antifungal Activities : Thiophene-3-carboxamide derivatives have shown antibacterial and antifungal activities, highlighting the potential of such compounds in developing new antimicrobial agents. This research underscores the importance of chemical synthesis in the discovery of novel therapeutics (Vasu, Nirmala, Choudhury, Mohan, Saravanan, & Narasimhamurthy, 2003).

properties

IUPAC Name

3-chloro-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3OS/c1-14-7-3-5-9-19(14)27-26-16-11-12-18(15(2)13-16)25-23(28)22-21(24)17-8-4-6-10-20(17)29-22/h3-13H,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFXJMXWPLKDRBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201040821
Record name Benzo[b]thiophene-2-carboxamide, 3-chloro-N-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201040821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]-1-benzothiophene-2-carboxamide

CAS RN

325479-59-2
Record name Benzo[b]thiophene-2-carboxamide, 3-chloro-N-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201040821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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